Eutylone

Dopamine Transporter IC50 Monoamine Uptake Inhibition

Eutylone (CAS 802855-66-9) is the essential, non-substitutable certified reference material for quantitative LC-MS/MS methods in synthetic cathinone detection. Its dual α-carbon and N-ethyl substitution produces a characteristic hybrid transporter profile—potent DAT/NET inhibition coupled with SERT substrate activity—and a unique demethylenation/O-methylation metabolite not generated by pentylone or dibutylone. These compound-specific properties mandate dedicated, authenticated eutylone reference standards as primary calibrators to ensure valid forensic interpretation and avoid misidentification in postmortem and DUID casework. Supplied as a certified crystalline hydrochloride salt for forensic toxicology, ADME, and SAR research.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 802855-66-9
Cat. No. B1425526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEutylone
CAS802855-66-9
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC
InChIInChI=1S/C13H17NO3/c1-3-10(14-4-2)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10,14H,3-4,8H2,1-2H3
InChIKeyYERSNXHEOIYEGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eutylone (CAS 802855-66-9) for Forensic and Analytical Reference: Chemical Profile and Procurement Context


Eutylone (CAS 802855-66-9), chemically 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one, is a synthetic cathinone within the β-keto-methylenedioxyamphetamine (bk-MDMA) subclass of new psychoactive substances (NPS) [1]. Structurally a methylone analog with ethyl substitutions at the α-carbon and amine positions, eutylone has a molecular weight of 235.28 g/mol (free base) and is typically supplied as a crystalline hydrochloride salt for analytical and forensic research applications . This compound acts as a hybrid monoamine transporter ligand with potent uptake inhibition at dopamine transporters (DAT) and norepinephrine transporters (NET), and substrate activity at serotonin transporters (SERT) [2]. As a scheduled substance, eutylone is exclusively available as a certified reference material for forensic toxicology, analytical method development, and metabolism studies [3].

Why Eutylone (802855-66-9) Cannot Be Substituted with Other Synthetic Cathinones in Analytical and Forensic Workflows


Synthetic cathinones of the β-keto-methylenedioxyamphetamine class exhibit critical pharmacological and metabolic divergence despite superficial structural homology [1]. For eutylone specifically, its unique dual α-carbon and N-ethyl substitution pattern confers a distinct transporter interaction profile—potent DAT/NET inhibition combined with SERT substrate activity—that differs from dibutylone (no SERT effect) and from N,N-dimethylpentylone (DMP, >100-fold DAT selectivity over SERT) [2]. Moreover, eutylone produces a unique consumption biomarker (demethylenation and O-methylation metabolite) not generated by pentylone or butylone, and undergoes rapid hepatic clearance with pronounced CYP2D6 mechanism-based inhibition that creates polydrug interaction risks not shared equally across all analogs [3][4]. These compound-specific properties mean that analytical reference materials, assay calibrators, and toxicological standards for eutylone are not interchangeable with those for pentylone, dibutylone, N-ethyl pentylone, or DMP—each requires dedicated, authenticated material to ensure accurate quantitation and valid forensic interpretation [5].

Quantitative Differentiation of Eutylone (CAS 802855-66-9) vs. Pentylone, Dibutylone, and DMP: Head-to-Head Data for Evidence-Based Procurement


DAT Inhibition Potency: Eutylone vs. Pentylone vs. Dibutylone

Eutylone exhibits potent dopamine transporter (DAT) uptake inhibition with an IC50 of approximately 120 nM in rat brain synaptosomes [1]. Pentylone and dibutylone showed comparable potency at DAT (IC50 ~120 nM), with all three drugs displaying 10-fold greater potency at DAT than at NET [2]. This establishes eutylone as equipotent to its closest structural analogs for DAT inhibition under standardized in vitro conditions.

Dopamine Transporter IC50 Monoamine Uptake Inhibition

SERT Activity Divergence: Eutylone vs. Dibutylone Functional Selectivity

Eutylone inhibits serotonin transporter (SERT) uptake with an IC50 of 0.69 μM and acts as a weak partial releaser achieving approximately 50% of maximal response [1]. In contrast, dibutylone displayed no measurable effects at SERT under identical assay conditions [2]. Pentylone showed comparable activity to eutylone (SERT IC50 = 1.24 μM; ~50% maximal release response) [3].

Serotonin Transporter SERT Uptake Inhibition

In Vivo Locomotor Stimulation Potency: Eutylone Demonstrates Superior ED50 vs. Cocaine and Dibutylone

In mouse locomotor assays, eutylone was the most potent and efficacious stimulant among tested compounds, with an ED50 of 2.1 mg/kg (s.c.) [1]. The rank order of potency was eutylone ≥ pentylone > cocaine > dibutylone [2]. N,N-dimethylpentylone (DMP) exhibited an ED50 of 3.5 mg/kg in a separate study, making it approximately 1.7× less potent than eutylone [3].

Locomotor Activity ED50 Behavioral Pharmacology

CYP2D6 Time-Dependent Inhibition: Eutylone Exhibits Mechanism-Based Inactivation Comparable to MDMA

Eutylone causes time-dependent inhibition of CYP2D6 with kinetic parameters Ki = 4.2 µM and kinact = 0.069 min⁻¹, without measurable inhibition of UGT enzymes [1]. The inhibition efficiency (kinact/Ki ratio = 0.0164 min⁻¹µM⁻¹) is comparable to that reported for MDMA, suggesting clinically relevant potential to increase exposure of co-administered CYP2D6 substrates [2]. Comparative CYP inhibition data for pentylone, dibutylone, and DMP are not available in the current literature, representing a data gap for these analogs.

CYP2D6 Drug-Drug Interaction Mechanism-Based Inhibition

Plasma Protein Binding and Hepatic Clearance: Species-Dependent Pharmacokinetics Distinguish Eutylone

Eutylone exhibits moderate plasma protein binding across species, with free fraction (fu) ranging from 0.38 to 0.51 [1]. Pronounced species differences in hepatic clearance were observed: high extraction in rat hepatocytes but only moderate extraction in human, mouse, and dog hepatocytes, indicating limited translatability of rodent pharmacokinetic data to humans [2]. In rat liver microsomes, eutylone demonstrated low metabolic stability with an in vitro half-life (t1/2) of 2.27 min and hepatic extraction ratio (EH) of 0.02 [3].

Plasma Protein Binding Hepatic Clearance Species Differences

Unique Consumption Biomarker: Eutylone-Specific Metabolite for Forensic Detection

Eutylone metabolism produces a unique consumption biomarker—the demethylenation and O-methylation metabolite—that distinguishes eutylone intake from other synthetic cathinones [1]. Analysis of authentic human specimens confirmed three eutylone metabolites, including one unique biomarker and one metabolite shared with butylone [2]. In vitro studies using human liver microsomes identified five metabolites, with demethylenation occurring first, followed by N-dealkylation, β-ketone reduction, and aliphatic hydroxylation [3]. The β-ketone reduction metabolite and the β-ketone reduction-demethylenation-O-methylation metabolite are proposed as optimal markers to expand the detection window for eutylone consumption [4].

Metabolite Biomarker Forensic Toxicology Urinalysis

Optimal Use Cases for Eutylone (CAS 802855-66-9) Reference Material in Forensic and Analytical Workflows


Forensic Toxicology: LC-MS/MS Method Development and Validation

Forensic laboratories developing quantitative LC-MS/MS methods for synthetic cathinone detection in blood, urine, or tissue require authentic eutylone reference material as a primary calibrator [1]. Given that postmortem blood concentrations range from 1.2 to 11,000 ng/mL (mean 1,020 ng/mL) and DUID cases average 942 ng/mL, method calibration must span a wide dynamic range [2]. The unique demethylenation and O-methylation biomarker necessitates eutylone-specific reference standards for metabolite identification and confirmation, as pentylone or DMP standards will not yield the same fragmentation patterns [3].

In Vitro Pharmacology: Monoamine Transporter Assays

Researchers conducting monoamine transporter uptake and release assays in synaptosomes or transfected cell lines require eutylone as a reference compound for hybrid DAT/NET inhibitor and SERT substrate activity [1]. Eutylone's equipotent DAT inhibition (IC50 ~120 nM) and SERT activity (IC50 0.69 μM) make it the appropriate comparator for structure-activity relationship (SAR) studies of emerging bk-MDMA analogs [2]. Dibutylone serves as a SERT-negative control, while eutylone and pentylone provide SERT-active references [3].

Drug Metabolism and Pharmacokinetic (DMPK) Studies

ADME laboratories investigating synthetic cathinone disposition require eutylone reference material for metabolic stability assays, CYP phenotyping, and drug-drug interaction studies [1]. Eutylone's confirmed CYP2D6 mechanism-based inhibition (Ki = 4.2 µM, kinact = 0.069 min⁻¹) makes it a valuable tool compound for assessing polydrug interaction risks, particularly in forensic casework involving co-ingested CYP2D6 substrates [2]. Species-dependent clearance differences (rat high extraction vs. human moderate extraction) mandate compound-specific validation using authenticated eutylone for any cross-species extrapolation [3].

Behavioral Pharmacology: Locomotor Activity Screening

Neuroscience research programs evaluating the psychostimulant effects of NPS require eutylone as a positive control for locomotor stimulation assays in rodent models [1]. With an ED50 of 2.1 mg/kg (s.c.), eutylone provides the most potent and efficacious reference among bk-MDMA analogs, exceeding cocaine and DMP in potency [2]. This makes eutylone the preferred calibrator for dose-response studies and for benchmarking the activity of newly emerging synthetic stimulants [3].

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